N-[1-[2-[5-[(4-Fluorophenyl)methyl]-3-(4-pyridinyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinyl]-N-methyl-methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[2-[5-[(4-Fluorophenyl)methyl]-3-(4-pyridinyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinyl]-N-methyl-methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorobenzyl, pyridinyl, pyrazolyl, and piperidinyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-[5-[(4-Fluorophenyl)methyl]-3-(4-pyridinyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinyl]-N-methyl-methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the pyrazole ring, followed by the introduction of the fluorobenzyl and pyridinyl groups. The final steps involve the acetylation of the piperidine ring and the addition of the methanesulfonamide group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and production costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its purest form .
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-[5-[(4-Fluorophenyl)methyl]-3-(4-pyridinyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinyl]-N-methyl-methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides and amines. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound .
Scientific Research Applications
N-[1-[2-[5-[(4-Fluorophenyl)methyl]-3-(4-pyridinyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinyl]-N-methyl-methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-[2-[5-[(4-Fluorophenyl)methyl]-3-(4-pyridinyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinyl]-N-methyl-methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and metabolic pathways. These interactions can result in various biological effects, such as modulation of neurotransmitter levels and inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorobenzyl and pyrazolyl derivatives, such as:
- 4-(4-fluorobenzyl)piperazin-1-yl derivatives
- 1-(4-fluorobenzyl)piperidin-4-yl derivatives
- Pyrazolyl-pyridinyl compounds
Uniqueness
N-[1-[2-[5-[(4-Fluorophenyl)methyl]-3-(4-pyridinyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinyl]-N-methyl-methanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H28FN5O3S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-[1-[2-[5-[(4-fluorophenyl)methyl]-3-pyridin-4-ylpyrazol-1-yl]acetyl]piperidin-4-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C24H28FN5O3S/c1-28(34(2,32)33)21-9-13-29(14-10-21)24(31)17-30-22(15-18-3-5-20(25)6-4-18)16-23(27-30)19-7-11-26-12-8-19/h3-8,11-12,16,21H,9-10,13-15,17H2,1-2H3 |
InChI Key |
STHZUIYQMBTVNL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)CN2C(=CC(=N2)C3=CC=NC=C3)CC4=CC=C(C=C4)F)S(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.